6-Bromo-4H-1,3-benzodioxine
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Overview
Description
6-Bromo-4H-1,3-benzodioxine is a chemical compound with the molecular formula C8H7BrO2 . It belongs to the class of organic compounds known as primary alcohols. This compound is primarily derived from quinoline and has applications in medicinal chemistry . Its structure consists of a bicyclic heterocycle, and it has been identified as an active core in various biologically active molecules .
Synthesis Analysis
The synthesis of this compound involves several steps. It can be successfully prepared through reported methods, including aza Baylis Hillman reactions, 1,3-rearrangement, and intramolecular amination reactions . Additionally, direct synthesis from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described, mediated by CuI and NaHCO3 in acetonitrile .
Molecular Structure Analysis
The molecular formula of this compound is C8H7BrO2 . It crystallizes in a monoclinic crystal system with a space group of P21/n. The compound’s structure has been characterized using FTIR, NMR, HRMS, and X-ray diffraction techniques . The optimized molecular geometry, vibrational frequencies, and frontier molecular orbital energies have also been studied using density functional theory.
Chemical Reactions Analysis
The compound’s chemical reactivity includes its participation in various synthetic approaches, such as C–H coupling with dioxazolones followed by deacylation and C–N coupling via ring-closure reactions . It serves as a precursor for the synthesis of other heterocyclic compounds.
Scientific Research Applications
Synthesis and Antibacterial Potential
6-Bromo-4H-1,3-benzodioxine derivatives have been synthesized and investigated for their antibacterial properties. For instance, novel compounds involving the this compound scaffold, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, have shown potent antibacterial activity. These molecules were synthesized through a multi-step process starting with 1,4-benzodioxane-6-amine reacting with 2-bromoacetyl bromide, followed by various chemical transformations. The synthesized molecules exhibited significant antibacterial potential when screened against various bacterial strains, with some showing very modest toxicity, indicating their potential as therapeutic agents (Abbasi et al., 2022).
Antifungal and Anti-inflammatory Activity
In addition to antibacterial properties, compounds derived from this compound have been explored for their antifungal and anti-inflammatory activities. A study synthesized 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives, which included a step involving the use of 1-(1,3-benzodioxol-5-yl)-2-bromo-1-ethanone, a compound structurally related to this compound. These synthesized compounds demonstrated notable anti-inflammatory activity, highlighting the potential of this compound derivatives in developing anti-inflammatory drugs (Labanauskas et al., 2004).
Inhibition of Lipoxygenase
Research has also focused on synthesizing sulfonamides bearing the 1,4-benzodioxin ring, with the aim of finding compounds with suitable antibacterial potential and the ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes. This synthesis involved reacting 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl chlorides and subsequent screening against bacterial strains and for lipoxygenase inhibition. The results indicated that some of these synthesized compounds showed good inhibitory activity against both bacteria and the lipoxygenase enzyme, suggesting their use as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
Anti-diabetic Potential
Another study synthesized a series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides to evaluate their anti-diabetic potential. This research involved the synthesis of the parent compound through reactions starting from 2,3-dihydro-1,4-benzodioxin-6-amine and subsequent steps to obtain the final compounds. These compounds were then tested for their inhibitory activity against the α-glucosidase enzyme, a target in the management of type-2 diabetes. Some of the synthesized compounds showed moderate inhibitory activities, indicating their potential as therapeutic agents for diabetes management (Abbasi et al., 2023).
Mechanism of Action
Target of Action
Compounds that combine sulfonamide and benzodioxane fragments in their framework have been shown to have antibacterial potential .
Biochemical Pathways
Benzodioxane derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Some benzodioxane derivatives have been reported to exhibit antibacterial activity, inhibiting the growth of bacterial biofilms .
properties
IUPAC Name |
6-bromo-4H-1,3-benzodioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJVSIQVFQXHFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561242 |
Source
|
Record name | 6-Bromo-2H,4H-1,3-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90050-61-6 |
Source
|
Record name | 6-Bromo-4H-1,3-benzodioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90050-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2H,4H-1,3-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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